HDAC6 Binding Affinity vs. Alternative Zinc Binders
A benzimidazole fragment incorporating the 2-(1H-benzo[d]imidazol-6-yl)acetic acid scaffold exhibited a Kd of 2 nM for HDAC6 in biolayer interferometry assays [1]. This affinity is comparable to that of optimized hydroxamate-based HDAC6 inhibitors (e.g., SAHA with HDAC6 Kd ~1-10 nM) but is achieved with a distinct zinc-binding pharmacophore that lacks the metabolic liabilities associated with hydroxamates. In contrast, related benzimidazole derivatives lacking the 6-yl acetic acid substitution pattern show >10-fold reduced HDAC6 affinity in analogous assays [2]. The structural basis for this differentiation lies in the ability of the benzimidazole nitrogen and the appropriately positioned acetic acid carboxylate to simultaneously coordinate the catalytic zinc ion while engaging the hydrophobic tunnel unique to HDAC6.
| Evidence Dimension | HDAC6 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 2 nM (benzimidazole fragment containing 6-yl acetic acid core) [1] |
| Comparator Or Baseline | SAHA (vorinostat): HDAC6 Kd ~1-10 nM; Benzamides (e.g., MS-275): HDAC6 IC50 >1000 nM [2] |
| Quantified Difference | Equivalent to SAHA; >500-fold improved over benzamide-based inhibitors |
| Conditions | Biolayer interferometry, HDAC6 (human, origin unknown) |
Why This Matters
This differentiation establishes 2-(1H-benzo[d]imidazol-6-yl)acetic acid as a core fragment for developing non-hydroxamate HDAC6 inhibitors, enabling metalloenzyme inhibition with potentially improved pharmacokinetic profiles.
- [1] BindingDB. BDBM50595334 (CHEMBL5202271): Kd = 2 nM for HDAC6 by biolayer interferometry. View Source
- [2] Wang, T., et al. A series of benzimidazole based HDAC inhibitors have been rationally designed, synthesized and screened. Bioorganic & Medicinal Chemistry Letters, 2013, 23, 436-441. View Source
